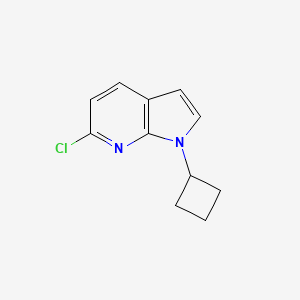
2-(5-Bromo-1-pyrazolyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-1-pyrazolyl)acetonitrile is a chemical compound with the molecular formula C5H4BrN3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science . The presence of a bromine atom at the 5-position of the pyrazole ring and a nitrile group attached to the acetonitrile moiety makes this compound particularly interesting for synthetic and research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1-pyrazolyl)acetonitrile typically involves the bromination of 1-pyrazoleacetonitrile. One common method includes the reaction of 1-pyrazoleacetonitrile with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Bromo-1-pyrazolyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed for the reduction of the nitrile group.
Major Products Formed:
Applications De Recherche Scientifique
2-(5-Bromo-1-pyrazolyl)acetonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Agrochemistry: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-1-pyrazolyl)acetonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity . The bromine atom and nitrile group play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2-(5-Chloro-1-pyrazolyl)acetonitrile: Similar in structure but with a chlorine atom instead of bromine.
2-(5-Iodo-1-pyrazolyl)acetonitrile: Contains an iodine atom, offering different reactivity and properties.
Uniqueness: 2-(5-Bromo-1-pyrazolyl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro and iodo analogs . This uniqueness makes it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C5H4BrN3 |
|---|---|
Poids moléculaire |
186.01 g/mol |
Nom IUPAC |
2-(5-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,4H2 |
Clé InChI |
IWRWKBYMAJQBCK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)

![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)


